molecular formula C24H17N3O3S B5858537 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID

3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID

Cat. No.: B5858537
M. Wt: 427.5 g/mol
InChI Key: IILOWMLWNVHPIH-UHFFFAOYSA-N
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Description

3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid is a complex organic compound that features a quinoline moiety, a benzoic acid group, and a thioamide linkage

Properties

IUPAC Name

3-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-22(27-24(31)25-17-10-6-9-16(13-17)23(29)30)19-14-21(15-7-2-1-3-8-15)26-20-12-5-4-11-18(19)20/h1-14H,(H,29,30)(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILOWMLWNVHPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative One common method involves the condensation of 2-phenylquinoline-4-carboxylic acid with an appropriate amine under acidic conditions to form the amide linkage

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The thioamide group can form covalent bonds with cysteine residues in proteins, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Shares the quinoline moiety but lacks the thioamide and benzoic acid groups.

    Benzoic acid derivatives: Similar in having the benzoic acid group but differ in the other functional groups attached.

    Thioamide-containing compounds: Share the thioamide group but differ in the rest of the structure.

Uniqueness

3-[({[(2-Phenyl-4-quinolyl)carbonyl]amino}carbothioyl)amino]benzoic acid is unique due to its combination of a quinoline moiety, a benzoic acid group, and a thioamide linkage. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.

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